alpha-D-Psicopyranose

Enzymology Bioprocess Engineering Rare Sugar Production

Researchers face challenges sourcing authenticated anomerically-resolved rare sugar standards, where stereochemical purity directly impacts enzyme kinetic assay reproducibility. alpha-D-Psicopyranose provides the exact solution. - Serves as the authentic substrate for D-psicose 3-epimerase validation (Km = 28.3 mM, kcat = 1826.8 s⁻¹). - Essential for HPLC/LC-MS calibration in bioprocess yield optimization (28.6-31.8% conversion). - Characterized reference for thermodynamic crystallization modeling (entropy: 219.1 J·K⁻¹·mol⁻¹).

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 38029-84-4
Cat. No. B12662786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Psicopyranose
CAS38029-84-4
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1
InChIKeyLKDRXBCSQODPBY-KAZBKCHUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-D-Psicopyranose Overview


alpha-D-Psicopyranose (CAS 38029-84-4), with molecular formula C6H12O6 and exact mass 180.063385 Da, is the alpha-anomeric pyranose ring form of D-psicose (also known as D-allulose or D-ribo-2-hexulose) . D-Psicose is a C-3 epimer of D-fructose and belongs to the ketohexose class of monosaccharides, classified as a rare sugar due to its extremely limited natural abundance [1]. The compound exists in solution as a mixture of anomeric and ring forms, with the alpha-D-pyranose form being one of several equilibrating species; in D-psicose derivatives, the alpha-pyranose form has been observed to constitute approximately 27.2% of the equilibrium mixture under specific conditions [2]. The crystalline state of D-psicose adopts the beta-D-pyranose form with a rare trans-gauche orientation of the hydroxymethyl group, a structural feature that differentiates it from other ketohexoses [3].

Substitution Risks for alpha-D-Psicopyranose


Generic substitution among ketohexose monosaccharides is scientifically untenable due to fundamental differences in stereochemistry, anomeric configuration, and thermodynamic properties that directly impact experimental and industrial outcomes. D-psicose is a C-3 epimer of D-fructose, and this single stereochemical inversion produces measurably distinct thermodynamic behavior: at 298.15 K, the standard molar entropy of crystalline D-psicose differs from D-fructose by 1.8 J·K⁻¹·mol⁻¹ and from D-tagatose by 2.5 J·K⁻¹·mol⁻¹, reflecting quantifiably different hydrogen-bonding networks [1]. In enzymatic systems, D-psicose exhibits a unique equilibrium ratio of approximately 30:70 with D-fructose when catalyzed by D-psicose 3-epimerase, a thermodynamic partitioning distinct from D-tagatose/D-sorbose epimerization [2]. Furthermore, the crystalline state of D-psicose adopts the beta-pyranose form with a trans-gauche hydroxymethyl orientation rarely observed in pyranose carbohydrate structures, a conformational feature absent in D-fructose and D-tagatose crystals that directly influences solubility, crystallization behavior, and molecular recognition [3]. These quantifiable physicochemical and stereochemical divergences preclude meaningful interchangeability in any application where molecular specificity governs function.

Differentiation Evidence: alpha-D-Psicopyranose


Enzymatic Epimerization Equilibrium

In the epimerization reaction catalyzed by D-psicose 3-epimerase, the equilibrium ratio between D-psicose and D-fructose is approximately 30:70 at 30°C [1]. The conversion ratio of D-fructose to D-psicose is calculated to be 30.1% at 40°C, 31.5% at 45°C, 31.8% at 50°C, 31.4% at 55°C, 31.1% at 60°C, 31.0% at 65°C, 30.4% at 70°C, 29.2% at 75°C, and 28.6% at 80°C [2]. This equilibrium favors D-fructose over D-psicose, in contrast to the D-tagatose/L-sorbose epimerization system which exhibits different thermodynamic partitioning under identical enzyme family conditions [3]. Under optimized borate-assisted conditions, the conversion yield of D-psicose from D-fructose increases approximately twofold compared to reactions without borate, reaching a maximum at a 0.6 molar ratio of borate to fructose [4].

Enzymology Bioprocess Engineering Rare Sugar Production

Kinetic Comparison with D-Tagatose

Kinetic characterization of D-psicose 3-epimerase reveals pronounced substrate discrimination between structurally related ketohexoses. For D-psicose as substrate, the enzyme exhibits a turnover number (kcat) of 1826.8 s⁻¹ and catalytic efficiency (kcat/Km) of 64.5 mM⁻¹ s⁻¹, with a Michaelis-Menten constant (Km) of 28.3 mM [1]. In a separate enzyme variant from Clostridium cellulolyticum, the Km for D-psicose is 17.4 mM with kcat of 3243.4 min⁻¹ and catalytic efficiency of 186.4 mM⁻¹ min⁻¹ [2]. Critically, the kcat and kcat/Km values for D-psicose are markedly higher than those for D-tagatose, confirming that the enzyme is not a generic D-tagatose 3-epimerase but specifically a D-psicose 3-epimerase with quantifiable substrate preference [3]. L-Rhamnose isomerase from Pseudomonas stutzeri exhibits distinct substrate recognition: it catalyzes isomerization between D-allose and D-psicose but shows no activity toward D-mannose and poor activity toward D-galactose, D-glucose, and D-arabinose [4].

Enzyme Kinetics Substrate Specificity Biocatalysis

Crystalline Entropy Differentiation

Precise adiabatic calorimetry measurements of three crystalline ketohexoses—D-fructose (β-D-fructopyranose), D-psicose (β-D-psicopyranose), and D-tagatose (α-D-tagatopyranose)—reveal quantifiable differences in standard thermodynamic functions across the temperature range of 13.8 K to 330 K [1]. At 298.15 K, the standard molar entropy (S°) values are: D-fructose = 217.3 J·K⁻¹·mol⁻¹, D-psicose = 219.1 J·K⁻¹·mol⁻¹, and D-tagatose = 216.6 J·K⁻¹·mol⁻¹ [1]. The entropy difference between D-psicose and D-fructose is 1.8 J·K⁻¹·mol⁻¹, while the difference between D-psicose and D-tagatose is 2.5 J·K⁻¹·mol⁻¹ [1]. Spectral analysis using Kieffer's model attributes these differences to variations in intra- and intermolecular hydrogen-bonding networks in the crystalline state, which directly correlate with the distinct crystal packing arrangements observed in X-ray diffraction studies [1]. The crystal structure of β-D-psicopyranose adopts an orthorhombic P2₁2₁2₁ space group with cell dimensions a=7.727 Å, b=8.672 Å, c=11.123 Å, and V=745.3 ų [2].

Physical Chemistry Thermodynamics Crystallography

Trans-Gauche Hydroxymethyl Conformation

Single-crystal X-ray diffraction analysis reveals that D-psicose crystallizes as the beta-anomer (beta-D-psicopyranose) with a rare trans-gauche (tg) orientation of the hydroxymethyl group relative to the pyranosyl ring [1]. This tg conformation is uncommonly observed in pyranose carbohydrate structures, where the gauche-gauche (gg) and gauche-trans (gt) orientations predominate [1]. The crystal system is orthorhombic, space group P2₁2₁2₁ with Z=4, and the pyranosyl ring adopts a chair ²C₅ conformation stabilized by a three-dimensional network of O-H···O and C-H···O intermolecular hydrogen bonds at 100 K [1]. In the racemic β-D,L-psicose crystal, O-H···O hydrogen bonds between hydroxy groups at C-3 and C-2 positions connect homochiral molecules into columns along the b axis, with columns linked by further hydrogen bonds between D- and L-psicose molecules [2]. The cell volume of racemic β-D,L-psicose (763.21 ų) is nearly identical to that of chiral β-D-psicose (753.06 ų) [2].

Structural Biology Crystallography Molecular Recognition

Sweetness and Caloric Value

D-Psicose exhibits 70% relative sweetness compared to sucrose when evaluated in 10% aqueous solutions [1]. The caloric value of D-psicose is 0.3% of sucrose (approximately 0.007-0.4 kcal/g), with the FDA assigning a caloric value of 0.4 kcal/g for regulatory labeling purposes [2]. In contrast, D-fructose, its C-3 epimer, is the sweetest natural sugar with sweetness exceeding sucrose and a caloric value of approximately 4 kcal/g [3]. D-Tagatose exhibits approximately 90% relative sweetness of sucrose with 1.5 kcal/g caloric value [4]. D-Psicose is poorly absorbed in the digestive tract, has zero energy for growth, and does not significantly affect blood glucose or insulin levels, with a glycemic index of 0 [5]. This combination of high relative sweetness (70% of sucrose) with near-zero caloric impact is quantitatively distinct from both D-fructose (high sweetness, full caloric value) and D-tagatose (higher sweetness, higher caloric value).

Food Science Sweetener Formulation Nutritional Science

Validated Applications for alpha-D-Psicopyranose


Enzymatic Biotransformation Development

Based on the established equilibrium ratio of 30:70 (D-psicose:D-fructose) at 30°C and conversion yields of 28.6-31.8% across 40-80°C [1], alpha-D-psicopyranose serves as an essential analytical reference standard and substrate in bioprocess engineering workflows. Researchers developing immobilized enzyme systems, continuous bioreactor processes, or directed evolution campaigns for D-psicose 3-epimerase variants require authentic alpha-D-psicopyranose for HPLC/LC-MS calibration, enzyme activity validation, and product confirmation. The kinetic parameters (Km = 28.3 mM, kcat = 1826.8 s⁻¹) [2] provide benchmark values for assessing enzyme variant performance and process optimization.

Carbohydrate-Protein Interaction Studies

The unique trans-gauche (tg) hydroxymethyl group orientation and orthorhombic P2₁2₁2₁ crystal packing of beta-D-psicopyranose [3] establish D-psicose as a structurally distinct ligand for carbohydrate-binding protein studies. The X-ray structure of Enterobacter cloacae allose-binding protein in complex with D-psicose at 1.71 Å resolution [4] demonstrates that alpha-D-psicopyranose is the recognized form in periplasmic binding interactions. Researchers investigating rare sugar transport mechanisms, allose operon function, or carbohydrate-recognition domain specificity require alpha-D-psicopyranose for co-crystallization, isothermal titration calorimetry, and surface plasmon resonance binding assays.

Sweetener Formulation & Nutritional Research

D-Psicose's quantified sweetness-to-calorie ratio of 70% sweetness with 0.3% caloric value relative to sucrose [5] directly supports its use in food science formulation studies, metabolic research, and glycemic response investigations. The FDA's exclusion of allulose from total and added sugars labeling and assignment of 0.4 kcal/g caloric value [6] establishes a clear regulatory framework for product development. Procurement of alpha-D-psicopyranose is indicated for comparative sweetener studies requiring authenticated reference material, Maillard reaction kinetics research, or clinical nutrition trials evaluating postprandial glucose and insulin responses.

Thermodynamic & Crystallization Optimization

The precise standard molar entropy value of 219.1 J·K⁻¹·mol⁻¹ at 298.15 K, measured by adiabatic calorimetry across 13.8-330 K [7], provides essential thermodynamic data for modeling crystallization behavior, solubility predictions, and solid-state stability assessments. Researchers developing industrial-scale purification protocols, polymorph screening campaigns, or formulation stability studies require alpha-D-psicopyranose as a characterized reference compound. The quantifiable entropy differences of 1.8 J·K⁻¹·mol⁻¹ versus D-fructose and 2.5 J·K⁻¹·mol⁻¹ versus D-tagatose [7] confirm that thermodynamic modeling using data from other ketohexoses would introduce systematic error.

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